3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a thiadiazole ring substituted with a 2-methylphenyl group and a benzamide moiety with two chlorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized forms of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring or the benzamide moiety.
Scientific Research Applications
3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell growth and survival . The thiadiazole ring and the benzamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(5-(4-methylphenyl)-1H-pyrazol-3-yl)benzamide
Uniqueness
3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and biological activity. The 2-methylphenyl group further enhances its specificity and potency compared to other similar compounds .
Properties
Molecular Formula |
C16H11Cl2N3OS |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)10-6-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,21,22) |
InChI Key |
LCNIRKSIQMQGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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